USP14 Inhibitory Potency vs IU1
In a direct head-to-head comparison, IU1-248 inhibited proteasome-bound USP14 with an IC50 of 0.83 μM, whereas IU1 displayed an IC50 of 12.25 μM [1]. This represents a 10-fold potency improvement achieved through structure-guided design. The assay used purified USP14 catalytic domain and Ub-AMC as a fluorogenic substrate [1].
| Evidence Dimension | USP14 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.83 μM |
| Comparator Or Baseline | IU1 (IC50 = 12.25 μM) |
| Quantified Difference | ~15-fold lower IC50; 10-fold higher potency |
| Conditions | Recombinant USP14 catalytic domain, Ub-AMC fluorogenic substrate |
Why This Matters
The 10-fold potency gain enables lower working concentrations in cellular assays, reducing potential off-target effects and conserving compound stock.
- [1] Wang, Y., Jiang, Y., Ding, S., Li, J., Song, N., Ren, Y., ... & Mei, Z. (2018). Small molecule inhibitors reveal allosteric regulation of USP14 via steric blockade. Cell Research, 28(12), 1186-1194. View Source
